

TIC10g: A Novel Antitumor Agent Modulating the Akt/ERK/Foxo3a Signaling Cascade

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TIC10g

Cat. No.: B15614431

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

TIC10g, also known as **ONC201**, is a potent, orally active small molecule that has emerged as a promising anti-cancer agent.[1][2] It exhibits a unique mechanism of action by transcriptionally inducing the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a powerful inducer of apoptosis in a wide range of human cancer cells.[2][3] Notably, **TIC10g**'s activity is independent of the p53 tumor suppressor pathway and it possesses the ability to cross the blood-brain barrier, making it a candidate for treating notoriously difficult-to-treat cancers like glioblastoma.[3][4] This technical guide provides a comprehensive overview of **TIC10g**'s core mechanism, focusing on its modulation of the Akt/ERK/Foxo3a signaling cascade, and presents key experimental data and protocols for researchers in the field.

Core Mechanism of Action: Dual Inactivation of Akt and ERK Leading to Foxo3a-Mediated TRAIL Induction

The primary antitumor effect of **TIC10g** is driven by its ability to induce the expression of the endogenous tumor suppressor TRAIL.[3] This is achieved through a dual inactivation of two

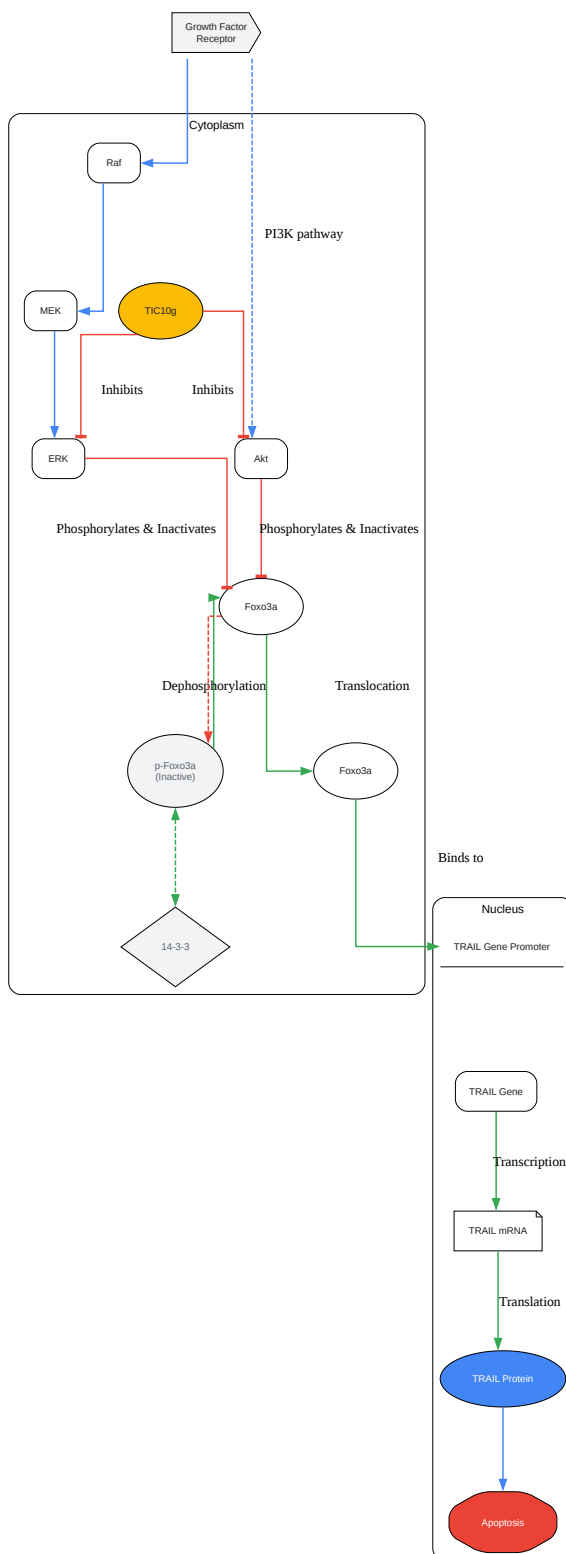
key pro-survival signaling kinases: Akt (also known as Protein Kinase B) and ERK (Extracellular signal-Regulated Kinase).[3][5]

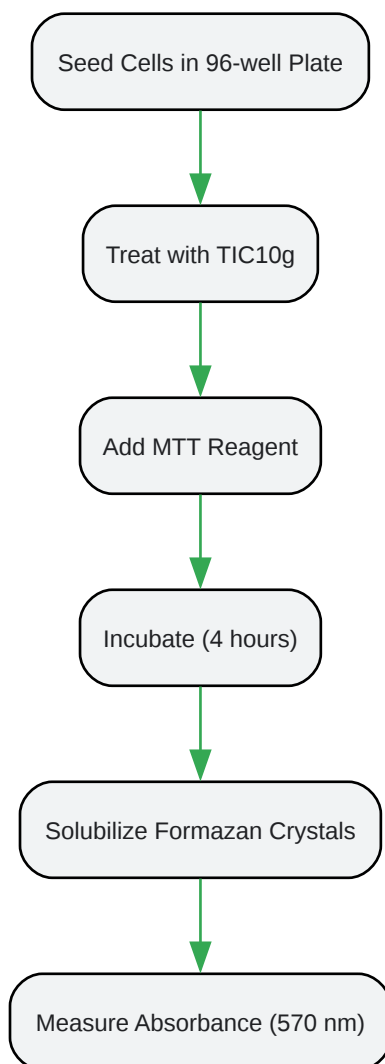
Akt and ERK are central nodes in signaling pathways that promote cell proliferation, survival, and resistance to apoptosis. Both kinases are known to phosphorylate and thereby inactivate the Forkhead Box O3 (Foxo3a) transcription factor.[3][6] This phosphorylation leads to the sequestration of Foxo3a in the cytoplasm, preventing it from translocating to the nucleus and activating its target genes.[3][6]

TIC10g disrupts this process by inhibiting the phosphorylation of both Akt and ERK.[3] The dephosphorylation of Foxo3a allows it to translocate into the nucleus, where it binds to the promoter region of the TRAIL gene, leading to its transcriptional upregulation.[3][7] The resulting increase in TRAIL protein production induces apoptosis in tumor cells through both direct and bystander effects.[3] This targeted induction of an endogenous tumor suppressor highlights the novelty of **TIC10g**'s therapeutic strategy.

Signaling Pathway Diagram

TIC10g Signaling Cascade





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- To cite this document: BenchChem. [TIC10g: A Novel Antitumor Agent Modulating the Akt/ERK/Foxo3a Signaling Cascade]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614431#tic10g-and-the-akt-erk-foxo3a-signaling-cascade]

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